molecular formula C41H30O27 B10790242 2-[(4R,5S,7R,25R,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid

2-[(4R,5S,7R,25R,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid

Cat. No.: B10790242
M. Wt: 954.7 g/mol
InChI Key: HGJXAVROWQLCTP-BVTGIWGTSA-N
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Description

This compound, commonly referred to as Chebulagic Acid, is a highly oxygenated ellagitannin with a complex polycyclic architecture. Its structure features:

  • A heptacyclic core with fused oxepane and dioxane rings.
  • Multiple hydroxyl (13,14,15,18,19,20,31,35,36-nonahydroxy) and oxo (2,10,23,28,32-pentaoxo) groups, contributing to its high polarity and hydrogen-bonding capacity.
  • A 3,4,5-trihydroxybenzoyl (galloyl) ester moiety at position 5, which is critical for its bioactivity.
  • An acetic acid side chain at position 29, enhancing its solubility in aqueous environments.

Chebulagic Acid is derived from natural sources, including Terminalia chebula, and exhibits antiviral, anti-inflammatory, and antioxidant properties. Its mechanism of action against dengue virus involves competitive inhibition of viral attachment to host cell glycosaminoglycans (GAGs) .

Properties

Molecular Formula

C41H30O27

Molecular Weight

954.7 g/mol

IUPAC Name

2-[(4R,5S,7R,25R,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid

InChI

InChI=1S/C41H30O27/c42-13-1-8(2-14(43)24(13)49)35(56)68-41-34-33-31(64-39(60)12(6-19(47)48)22-23-11(38(59)67-34)5-17(46)27(52)32(23)65-40(61)30(22)55)18(63-41)7-62-36(57)9-3-15(44)25(50)28(53)20(9)21-10(37(58)66-33)4-16(45)26(51)29(21)54/h1-5,12,18,22,30-31,33-34,41-46,49-55H,6-7H2,(H,47,48)/t12-,18+,22-,30-,31+,33+,34+,41-/m0/s1

InChI Key

HGJXAVROWQLCTP-BVTGIWGTSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]3[C@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@H]([C@@H](C(=O)O3)CC(=O)O)[C@@H](C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O

Origin of Product

United States

Biological Activity

The compound in focus is a complex organic molecule known as chebulagic acid , characterized by its intricate stereochemistry and multiple functional groups. It is derived from the fruits of various species of the genus Terminalia, particularly Terminalia chebula and Terminalia citrina. This article explores its biological activities supported by empirical data and case studies.

Chemical Structure and Properties

Chebulagic acid has a molecular formula of C41H30O27C_{41}H_{30}O_{27} and a molecular weight of approximately 954.7 g/mol. The structure features multiple hydroxyl groups and carbonyl functionalities that contribute to its biological activity.

PropertyValue
Molecular FormulaC41H30O27
Molecular Weight954.7 g/mol
IUPAC Name2-[(4R,...]
InChI KeyHGJXAVROWQLCTP-YABCKIEDSA-N

Antioxidant Activity

Chebulagic acid exhibits significant antioxidant properties due to its ability to scavenge free radicals and reduce oxidative stress. Studies have shown that it can effectively inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

Research indicates that chebulagic acid can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. Its anti-inflammatory properties have been demonstrated in various animal models of inflammation.

Antimicrobial Properties

This compound shows promising antimicrobial activity against a range of pathogens including bacteria and fungi. In vitro studies have reported its effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Anticancer Potential

Chebulagic acid has been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators . Notably, it has demonstrated efficacy against breast cancer cell lines in laboratory settings.

Case Studies

  • Antioxidant Study : A study conducted on rats demonstrated that administration of chebulagic acid significantly reduced oxidative stress markers in liver tissues compared to control groups .
  • Anti-inflammatory Research : In a controlled trial involving mice with induced paw edema, chebulagic acid treatment resulted in a marked decrease in swelling and inflammatory mediators compared to untreated mice .
  • Antimicrobial Efficacy : In vitro assays showed that chebulagic acid exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a natural antimicrobial agent .

Scientific Research Applications

Antioxidant Properties

Chebulagic acid has demonstrated significant antioxidant activity in various studies. It is effective in scavenging free radicals and protecting cells from oxidative stress. This property has implications for developing supplements aimed at reducing oxidative damage associated with aging and chronic diseases.

Anti-inflammatory Effects

Research indicates that chebulagic acid acts as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This action suggests its potential use in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases by modulating inflammatory responses .

Neuroprotective Effects

Studies have shown that chebulagic acid can induce autophagy in neuronal cells (SH-SY5Y), which may protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to enhance cellular clearance mechanisms is a promising area for further research.

Antimicrobial Activity

Chebulagic acid exhibits antimicrobial properties against various pathogens. Its effectiveness against bacterial infections makes it a candidate for developing new antimicrobial agents . This application is particularly relevant given the rising concerns over antibiotic resistance.

Anti-cancer Potential

Preliminary studies suggest that chebulagic acid may inhibit angiogenesis and tumor growth in vitro. Its role in cancer therapy is under investigation as researchers explore its mechanisms of action against different cancer cell lines .

Case Study 1: Neuroprotective Mechanisms

A study published in Biomolecules & Therapeutics examined the neuroprotective effects of chebulagic acid on SH-SY5Y cells. The findings indicated that the compound promotes autophagy and reduces apoptosis under stress conditions .

Case Study 2: Inhibition of Inflammatory Cytokines

In another study published in Experimental Therapeutic Medicine, chebulagic acid was shown to inhibit the expression of pro-inflammatory cytokines (TNF-α and IL-1β) in endothelial cells exposed to lipopolysaccharides (LPS). This suggests its potential utility in managing inflammatory diseases .

Case Study 3: Antimicrobial Efficacy

Research published in the International Journal of Vascular Medicine highlighted the antimicrobial properties of chebulagic acid against Staphylococcus aureus and Escherichia coli strains. The results support its application as a natural antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chebulagic Acid belongs to the hydrolyzable tannin family, sharing structural and functional similarities with other polyphenolic compounds. Below is a detailed comparison with two closely related analogs: Geraniin and Punicalagin.

Structural and Functional Comparison

Parameter Chebulagic Acid Geraniin Punicalagin
IUPAC Name 2-[(4R,5S,7R,25R,26R,29S,30S,31S)-...-nonaen-29-yl]acetic acid [(1R,7R,8S,26R,29R,38R)-...-3,4,5-trihydroxybenzoate (1R,35R,38R,55S)-...-3,15,20,32,40,53-hexone
Core Structure Heptacyclic framework with hexaoxa bridges Octacyclic framework with pentaoxa bridges Undecacyclic macrocycle with heptaoxa bridges
Key Substituents 9 hydroxyls, 5 oxo groups, galloyl ester 11 hydroxyls, 5 oxo groups, galloyl ester 17 hydroxyls, 7 oxo groups, galloyl and hexahydroxydiphenoyl esters
Molecular Weight ~955 Da (estimated) ~952 Da ~1,084 Da
Bioactivity (IC₅₀ vs. Dengue Virus) 13.11 μM (HEL, VERO, A549, HEp-2 cells) 8.91 μM (VERO cells) 7.86 μM (HEL, VERO, A549, HEp-2 cells)
Mechanism of Action GAG competitor; inhibits viral adsorption/fusion Modulates viral replication via host cell protein interactions GAG competitor; superior binding affinity due to larger macrocyclic core

Key Structural Differences

Cyclic Complexity :

  • Chebulagic Acid’s heptacyclic core lacks the extended macrocyclic rings seen in Punicalagin, reducing its steric bulk but limiting target-binding versatility compared to Punicalagin’s undecacyclic system .
  • Geraniin’s octacyclic framework includes additional epoxy groups, enhancing its reactivity with viral proteases .

Hydroxylation Pattern :

  • Chebulagic Acid has 9 hydroxyl groups versus Punicalagin’s 17, resulting in lower solubility and altered pharmacokinetics.

Ester Linkages: The galloyl ester in Chebulagic Acid is conserved across analogs, but Punicalagin’s additional hexahydroxydiphenoyl (HHDP) ester amplifies its antioxidant capacity .

Pharmacological Insights

  • Potency Hierarchy : Punicalagin > Geraniin > Chebulagic Acid in antiviral efficacy, driven by Punicalagin’s larger surface area for GAG interactions .
  • Selectivity : Chebulagic Acid shows broader cell-line activity (HEL, VERO, A549, HEp-2) compared to Geraniin’s VERO-specific action, suggesting differential membrane permeability .

Research Findings and Implications

  • NMR Profiling : Comparative NMR studies (e.g., δ H3’ proton shifts) highlight distinct electronic environments in Chebulagic Acid’s core versus analogs, correlating with conformational flexibility .
  • Target Prediction : Computational models (e.g., SVM-based classifiers) suggest Chebulagic Acid’s acetic acid side chain enhances binding to viral envelope proteins, a feature underutilized in Geraniin .
  • Synthetic Feasibility : The compound’s structural complexity challenges synthetic reproducibility, unlike Punicalagin, which has been semi-synthesized via oxidative coupling .

Q & A

Q. What methodological standards ensure reproducibility in characterizing this compound’s redox behavior?

  • Methodological Answer : Follow IUPAC guidelines for electrochemical measurements (cyclic voltammetry, potentiostatic EIS). Calibrate equipment with ferrocene/ferrocenium internal standards. Report all parameters (e.g., scan rate, electrolyte composition) using FAIR data principles .

Cross-Disciplinary Integration

Q. How can AI-driven tools enhance the prediction of this compound’s crystallization behavior?

  • Methodological Answer : Train machine learning models (e.g., random forests, CNNs) on Cambridge Structural Database (CSD) entries to predict polymorph formation. Validate with synchrotron X-ray diffraction and pair distribution function (PDF) analysis .

Q. What role do supramolecular interactions play in its aggregation-prone nature?

  • Methodological Answer : Use atomic force microscopy (AFM) and cryo-electron microscopy (cryo-EM) to visualize self-assembly. Quantify intermolecular forces via quartz crystal microbalance (QCM) and correlate with computational models (COSMO-RS) .

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